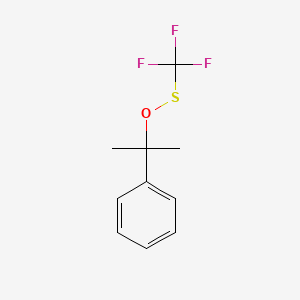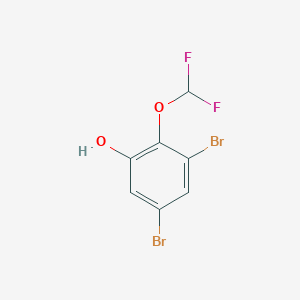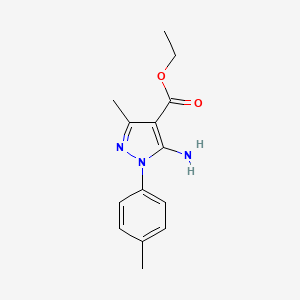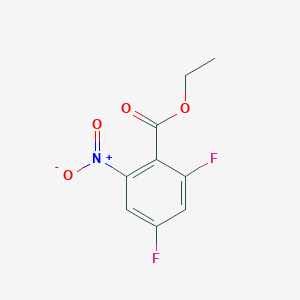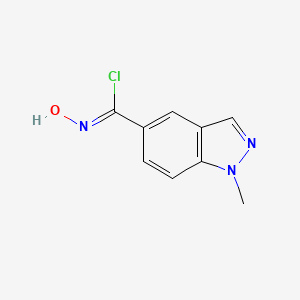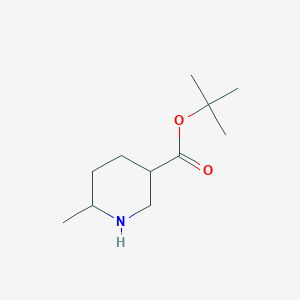
Tert-Butyl-6-Methylpiperidin-3-carboxylat
Übersicht
Beschreibung
Tert-butyl 6-methylpiperidine-3-carboxylate (TMP3C) is an organic compound that has a wide range of applications in the scientific and medical research fields. It is a commonly used reagent in organic synthesis, and is also used in the production of pharmaceuticals and other chemicals. TMP3C is a versatile compound that has a number of different uses and applications, and is an important tool for scientists and researchers in many different fields.
Wissenschaftliche Forschungsanwendungen
Polyimidfilme mit niedrigem Dielektrizitätskonstanten
“Tert-Butyl-6-Methylpiperidin-3-carboxylat” wurde bei der Herstellung von Polyimidfilmen mit niedrigem Dielektrizitätskonstanten verwendet . Diese Filme sind von großer Bedeutung im Bereich der Mikroelektronikindustrie . Die Einführung von tert-Butylverzweigungen in die Hauptkette von Polyimiden kann das freie Volumen der Molekülkette erhöhen und die Wechselwirkung zwischen den Molekülketten von Polyimid reduzieren, was zu einem niedrigen Dielektrizitätskonstanten führt .
Mikroelektronikindustrie
Die Verbindung hat Anwendungen in der Mikroelektronikindustrie gefunden, insbesondere bei der Herstellung von Isolationsschichten, Pufferschichten und Passivierungsschichten . Die niedrigen Dielektrizitätseigenschaften von Polyimidfilmen, die durch die Einführung von “this compound” verbessert werden können, machen sie ideal für diese Anwendungen .
Anwendungen in der Gasseparation
“this compound” wurde bei der Herstellung von aromatischen Polyimidmembranen für Anwendungen in der Gasseparation verwendet . Das Vorhandensein von Carboxylgruppen in diesen Copolymeren ermöglichte ihre chemische Vernetzung durch Reaktion mit 1,4-Butandiol . Diese Membranen haben gute mechanische Eigenschaften und hohe Molekulargewichtswerte gezeigt .
Plastifizierungsbeständigkeit
Die Verbindung wurde verwendet, um die Plastifizierungsbeständigkeit von Materialien zu verbessern . Dies ist besonders wichtig bei der Herstellung von Gasseparationsmembranen, da die Beständigkeit gegen Plastifizierung die Leistung der Membran erheblich beeinflussen kann .
Chemische Industrie
“this compound” ist eine chemische Verbindung, die aufgrund ihrer zahlreichen potenziellen Anwendungen in der chemischen Industrie große Aufmerksamkeit erregt hat. Seine einzigartige chemische Struktur macht es zu einem wertvollen Bestandteil in verschiedenen chemischen Reaktionen.
Wirkmechanismus
Tert-butyl 6-methylpiperidine-3-carboxylate acts as a proton acceptor in organic reactions. It is capable of forming strong hydrogen bonds with other molecules, and this facilitates the formation of new compounds. It is also capable of forming strong covalent bonds with other molecules, and this allows for the formation of more complex compounds.
Biochemical and Physiological Effects
Tert-butyl 6-methylpiperidine-3-carboxylate has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have antioxidant and anti-cancer effects. It has also been found to have anti-fungal and anti-bacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Tert-butyl 6-methylpiperidine-3-carboxylate in laboratory experiments has a number of advantages and limitations. One of the major advantages of using Tert-butyl 6-methylpiperidine-3-carboxylate is its low cost, as it is a relatively inexpensive reagent. It is also a very stable compound, and it is not prone to decomposition or other forms of degradation. However, it is important to note that Tert-butyl 6-methylpiperidine-3-carboxylate is a highly reactive compound, and it can react with other compounds in the laboratory. It is also important to note that Tert-butyl 6-methylpiperidine-3-carboxylate is a toxic compound, and it should be handled with caution.
Zukünftige Richtungen
The use of Tert-butyl 6-methylpiperidine-3-carboxylate in scientific research is likely to continue to expand in the future. It is likely to be used in the production of a range of different compounds, and it is likely to be used in the synthesis of a range of different drugs and pharmaceuticals. It is also likely to be used in the synthesis of a range of different dyes and pigments. Additionally, it is likely to be used in the synthesis of a range of different materials, such as polymers and composites. Finally, it is likely to be used in the synthesis of a range of different catalysts, such as enzymes and other biocatalysts.
Eigenschaften
IUPAC Name |
tert-butyl 6-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-8-5-6-9(7-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTBLEVEWWCANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1909326-12-0 | |
| Record name | tert-butyl 6-methylpiperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




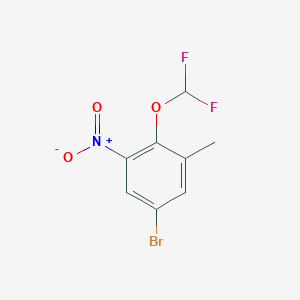


![[6-(Azidomethyl)-3,4,5-trihydroxyoxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1460204.png)
